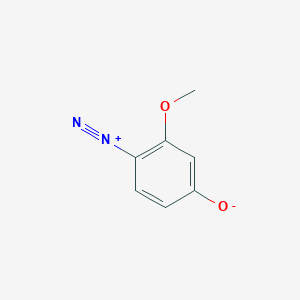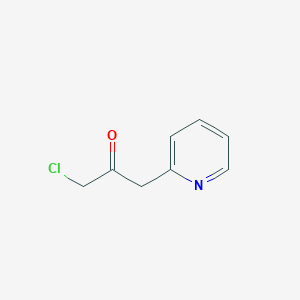
1-Chloro-3-pyridin-2-ylpropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-pyridin-2-ylpropan-2-one, also known as CPP, is a chemical compound that belongs to the class of pyridinyl ketones. CPP is widely used in scientific research due to its ability to inhibit the activity of the enzyme family known as c-Jun N-terminal kinases (JNKs). JNKs are involved in various biological processes, including cell proliferation, differentiation, and apoptosis.
Mechanism Of Action
1-Chloro-3-pyridin-2-ylpropan-2-one inhibits the activity of JNKs by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets of JNKs, which are involved in various biological processes. Inhibition of JNKs by 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have anti-inflammatory, anti-apoptotic, and neuroprotective effects.
Biochemical And Physiological Effects
1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have various biochemical and physiological effects in different cell types and animal models. Inhibition of JNKs by 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to reduce inflammation in various models of inflammatory disorders, including rheumatoid arthritis, asthma, and colitis. 1-Chloro-3-pyridin-2-ylpropan-2-one has also been shown to have anti-apoptotic effects in various cell types, including neurons, cardiomyocytes, and hepatocytes. In addition, 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and Huntington's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1-Chloro-3-pyridin-2-ylpropan-2-one in lab experiments is its specificity for JNKs. 1-Chloro-3-pyridin-2-ylpropan-2-one has been shown to have minimal off-target effects, making it a useful tool for investigating the role of JNKs in various biological processes. However, one of the limitations of using 1-Chloro-3-pyridin-2-ylpropan-2-one is its relatively low potency compared to other JNK inhibitors. This may limit its use in certain experiments that require high levels of JNK inhibition.
Future Directions
There are several future directions for research on 1-Chloro-3-pyridin-2-ylpropan-2-one and JNKs. One area of research is the development of more potent and selective JNK inhibitors. This may lead to the development of new therapies for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. Another area of research is the investigation of the role of JNKs in aging and age-related diseases. Finally, the development of new animal models and cell-based assays may help to further elucidate the role of JNKs in various biological processes.
Synthesis Methods
1-Chloro-3-pyridin-2-ylpropan-2-one can be synthesized by reacting 2-chloroacetyl chloride with 3-pyridin-2-ylpropan-2-one in the presence of a base, such as triethylamine. The reaction proceeds through an acylation reaction, resulting in the formation of 1-Chloro-3-pyridin-2-ylpropan-2-one as a white solid. The purity of 1-Chloro-3-pyridin-2-ylpropan-2-one can be improved by recrystallization from a suitable solvent, such as ethanol.
Scientific Research Applications
1-Chloro-3-pyridin-2-ylpropan-2-one is widely used in scientific research as a JNK inhibitor. JNKs are involved in various biological processes, including inflammation, apoptosis, and stress responses. Inhibition of JNKs has been shown to have therapeutic potential for various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. 1-Chloro-3-pyridin-2-ylpropan-2-one has been used in various in vitro and in vivo studies to investigate the role of JNKs in these diseases.
properties
CAS RN |
106260-02-0 |
|---|---|
Product Name |
1-Chloro-3-pyridin-2-ylpropan-2-one |
Molecular Formula |
C8H8ClNO |
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1-chloro-3-pyridin-2-ylpropan-2-one |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)5-7-3-1-2-4-10-7/h1-4H,5-6H2 |
InChI Key |
QJETVRFJOOUDEY-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CC(=O)CCl |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)CCl |
synonyms |
2-Propanone, 1-chloro-3-(2-pyridinyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Hydroxy-4-[5-methyl-4-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanylmethyl]-2-phenylpyrazol-3-yl]oxy-N-(4-tetradecoxyphenyl)naphthalene-2-carboxamide](/img/structure/B9543.png)
![2-[2-[2-Chloro-3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;perchlorate](/img/structure/B9546.png)
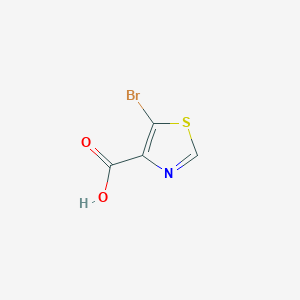
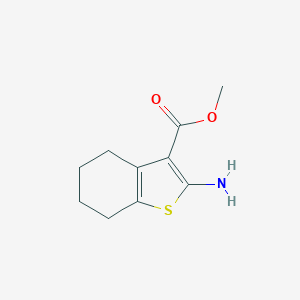
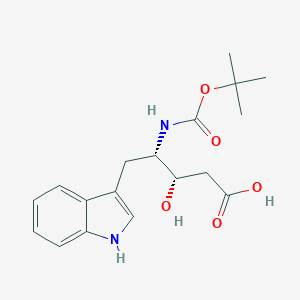
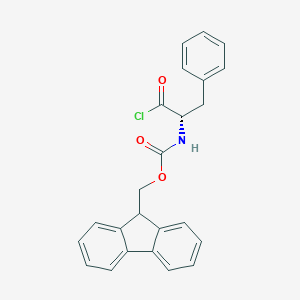
![4-Amino-2-[4,6-diamino-3-[3-amino-6-(aminomethyl)-4-fluoro-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B9558.png)
![9,10-diethoxy-1-(hydroxymethyl)-2,6,7,11b-tetrahydro-1H-[1,3]oxazino[4,3-a]isoquinolin-4-one](/img/structure/B9561.png)
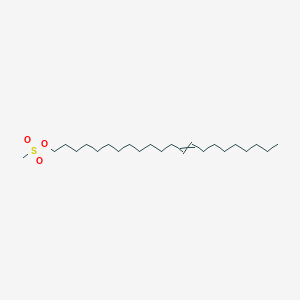
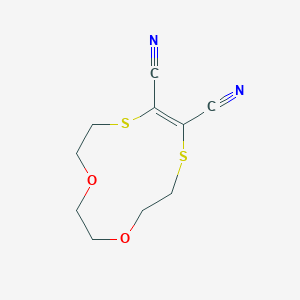
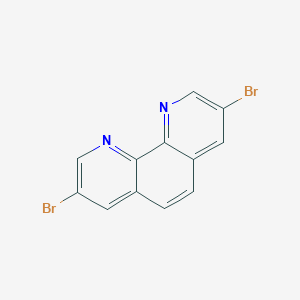
![2-[(4-Ethylphenyl)phenylacetyl]-indan-1,3-dione](/img/structure/B9567.png)
![2-[4-(2-Methyl-3-buten-2-yl)phenyl]propanoic acid](/img/structure/B9569.png)
